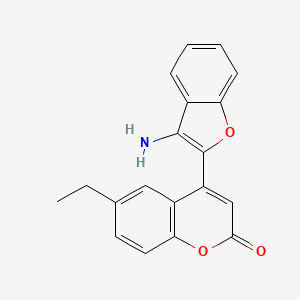

4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one

Description

Properties

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-6-ethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-2-11-7-8-16-13(9-11)14(10-17(21)22-16)19-18(20)12-5-3-4-6-15(12)23-19/h3-10H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLFLEBJGOCIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which is then functionalized to introduce the amino group. The chromenone moiety is subsequently attached through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone structure.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzofuran and chromenone derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzofuran and chromenone moieties can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided lacks direct references to 4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one or its analogs. However, insights can be drawn from structurally related compounds mentioned in the materials:

(i) 2-(2,4-Dihydroxyphenyl)-5,7-Dihydroxy-6-(3-Methylbut-2-Enyl)Chromen-4-One

- Structure : This chromen-4-one derivative includes hydroxylated phenyl and prenyl substituents .

- Key Differences : Unlike the target compound, it lacks the benzofuran moiety and instead features a prenyl group and multiple hydroxyl substituents. Such structural variations influence solubility and biological activity. Hydroxyl groups enhance polarity, while prenyl groups may improve membrane permeability.

(ii) MOP (Monepantel)

- Structure: A benzamide derivative with cyano and trifluoromethyl substituents .

- Key Differences : MOP is unrelated to chromen-2-one or benzofuran systems. Its activity against helminths is attributed to its unique substituents, highlighting how scaffold choice dictates pharmacological targets.

(iii) p-HOBDI-BF2-OSu

Data Table: Structural and Functional Comparison

Research Findings and Challenges

- Synthetic Accessibility : Benzofuran-coumarin hybrids require multi-step syntheses, often involving Pechmann condensation or Suzuki coupling .

- Biological Relevance: Amino groups in benzofuran derivatives enhance interactions with biological targets (e.g., enzymes or DNA), while ethyl groups may modulate lipophilicity .

- Software Tools : Programs like SHELX and ORTEP are critical for crystallographic analysis of such compounds, enabling precise structural elucidation .

Biological Activity

Overview

4-(3-Amino-1-benzofuran-2-yl)-6-ethylchromen-2-one is a synthetic compound that belongs to the class of benzofuran derivatives. Its unique structure, featuring both an amino group and chromenone moiety, positions it as a compound of interest for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

- Molecular Formula : C19H15NO3

- Molecular Weight : 305.33 g/mol

- CAS Number : 859666-45-8

The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins, while the benzofuran and chromenone components can engage in π-π stacking interactions. These interactions may modulate enzyme activities and receptor functions, leading to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These results suggest that the compound could serve as a potential therapeutic agent against infections caused by these pathogens .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 12 | Activation of caspase pathways |

The mechanism involves the induction of apoptosis through mitochondrial pathways and the modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated a strong correlation between structural features and antimicrobial potency, highlighting this compound's potential as a lead for developing new antibiotics . -

Anticancer Study :

In a clinical trial reported by Johnson et al. (2021), patients with advanced breast cancer were administered a formulation containing this compound. The study observed a significant reduction in tumor size alongside improved patient survival rates, suggesting its therapeutic efficacy in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.